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Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.

Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and

diabetes, making them prime targets for therapeutic intervention. The development of selective

kinase inhibitors is a major focus of drug discovery. However, a significant challenge is the

highly conserved ATP-binding site across the human kinome, which often leads to off-target

effects and polypharmacology of kinase inhibitors. Therefore, comprehensive profiling of the

cellular targets of a kinase inhibitor is essential for understanding its mechanism of action,

predicting potential side effects, and identifying novel therapeutic opportunities.

CTX-0294885 is a novel, broad-spectrum kinase inhibitor based on a bis-anilino pyrimidine

scaffold. It has been developed as a powerful chemical proteomics reagent for the affinity-

based enrichment and identification of kinases from complex biological samples.[1][2][3] When

immobilized on a solid support, CTX-0294885 can be used to capture a large portion of the

expressed kinome, facilitating the identification of novel drug targets and the elucidation of

kinase-driven signaling networks.

This application note provides a detailed overview of the use of CTX-0294885 for kinome

profiling, including its performance in capturing a broad range of kinases and detailed protocols

for its application in chemical proteomics workflows.
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Broad Kinase Coverage: CTX-0294885 has been demonstrated to capture a significant

portion of the human kinome. In studies using the human breast cancer cell line MDA-MB-

231, CTX-0294885 alone successfully enriched and identified 235 protein kinases.[1][4][5]

Novel Target Identification: A key advantage of CTX-0294885 is its ability to capture kinases

that are not readily identified by other broad-spectrum kinase inhibitors. Notably, it is capable

of enriching all members of the AKT family of kinases.[1][4][5]

Synergistic Kinome Enrichment: When used in combination with other established kinase

inhibitors (such as Purvalanol B, SU6668, and VI16832), CTX-0294885 significantly expands

the coverage of the captured kinome. A mixture of these four inhibitors has been shown to

identify up to 261 kinases from a single cell line, representing one of the largest kinome

coverages reported to date.[1][5]

Facilitates Phosphoproteomic Analysis: The enrichment of kinases using CTX-0294885 can

be coupled with phosphopeptide enrichment strategies. This powerful combination allows for

the identification of phosphorylation sites on the captured kinases, providing insights into

their activation status and the signaling pathways they regulate. This combined approach

has led to the identification of 799 high-confidence phosphorylation sites on 183 kinases.[1]

[5]

Data Presentation
The following tables summarize the quantitative data from kinome profiling experiments using

CTX-0294885 in the MDA-MB-231 human breast cancer cell line.

Table 1: Kinase Enrichment using CTX-0294885
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Inhibitor(s)
Number of Protein

Kinases Identified
Key Findings Reference

CTX-0294885 235
Includes all members

of the AKT family.
[5]

Purvalanol B,

SU6668, VI16832

Not specified

individually

Standard broad-

spectrum kinase

inhibitors.

[5]

CTX-0294885 +

Purvalanol B,

SU6668, VI16832

261

Largest reported

kinome coverage from

a single cell line.

[5]

Table 2: Phosphosite Identification on Enriched Kinases

Enrichment

Method

Number of

Kinases with

Phosphosites

Number of

High-

Confidence

Phosphosites

Key Findings Reference

CTX-0294885 +

other inhibitors &

Phosphopeptide

enrichment

183 799

Includes

previously

unreported

phosphosites on

BMP2K, MELK,

HIPK2, and

PRKDC.

[1][5]

Experimental Protocols
Here, we provide detailed protocols for the use of CTX-0294885 in kinome profiling

experiments. These protocols are based on the methodologies described in the

characterization of CTX-0294885 and general chemical proteomics workflows.

Protocol 1: Immobilization of CTX-0294885 to Sepharose
Beads
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This protocol describes the covalent coupling of CTX-0294885 to a solid support for use as an

affinity reagent.

Materials:

CTX-0294885

ECH Sepharose 4B (or similar amine-reactive resin)

N,N'-Diisopropylcarbodiimide (DIC)

N-Hydroxysuccinimide (NHS)

Dimethylformamide (DMF)

Ethanolamine

Wash buffers (e.g., DMF, water, methanol)

Procedure:

Wash ECH Sepharose 4B beads with DMF.

Dissolve CTX-0294885, DIC, and NHS in DMF.

Add the CTX-0294885 solution to the washed Sepharose beads.

Incubate the mixture with gentle rotation for 24 hours at room temperature.

Wash the beads extensively with DMF, water, and methanol to remove unreacted inhibitor

and coupling reagents.

Block any remaining active groups on the Sepharose beads by incubating with ethanolamine

for 2 hours at room temperature.

Wash the beads again with water and store them in an appropriate buffer (e.g., PBS with

20% ethanol) at 4°C.
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Protocol 2: Kinase Enrichment from Cell Lysates
This protocol details the procedure for capturing kinases from a cell lysate using the CTX-
0294885-coupled Sepharose beads.

Materials:

CTX-0294885-coupled Sepharose beads

Cell culture (e.g., MDA-MB-231)

Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1

mM EGTA, supplemented with protease and phosphatase inhibitors)

Wash Buffer (e.g., Lysis Buffer with a higher salt concentration, followed by a low-salt wash)

Elution Buffer (e.g., SDS-PAGE sample buffer or a solution containing a high concentration

of free CTX-0294885 and/or ATP)

Procedure:

Harvest and wash cells with cold PBS.

Lyse the cells in Lysis Buffer on ice for 30 minutes.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Incubate the clarified lysate with the CTX-0294885-coupled Sepharose beads for 2-4 hours

at 4°C with gentle rotation.

Wash the beads three times with high-salt Wash Buffer and then twice with low-salt Wash

Buffer to remove non-specifically bound proteins.

Elute the captured kinases from the beads using Elution Buffer. For mass spectrometry

analysis, on-bead digestion is a common alternative to elution.

Protocol 3: On-Bead Digestion and Sample Preparation
for Mass Spectrometry
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This protocol describes the preparation of captured kinases for analysis by mass spectrometry.

Materials:

Kinase-bound CTX-0294885-Sepharose beads

Denaturation Buffer (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5)

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Digestion Buffer (e.g., 50 mM Tris-HCl pH 8.0)

Formic acid

C18 StageTips for peptide cleanup

Procedure:

Wash the kinase-bound beads with Digestion Buffer.

Resuspend the beads in Denaturation Buffer and incubate for 30 minutes at room

temperature.

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating

for 1 hour at room temperature.

Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and

incubating for 45 minutes in the dark.

Dilute the urea concentration to less than 2 M with Digestion Buffer.

Add trypsin to the bead slurry and incubate overnight at 37°C with gentle shaking.

Collect the supernatant containing the tryptic peptides.
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Acidify the peptides with formic acid.

Desalt and concentrate the peptides using C18 StageTips prior to LC-MS/MS analysis.
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Caption: Experimental workflow for kinome profiling using CTX-0294885.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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